molecular formula C11H23N B7890545 4-Cyclopentyl-4-methylpentan-1-amine

4-Cyclopentyl-4-methylpentan-1-amine

Cat. No.: B7890545
M. Wt: 169.31 g/mol
InChI Key: YDLUDVYZXSARNS-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4-methylpentan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of pentanamine, featuring a cyclopentyl and a methyl group attached to the fourth carbon of the pentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-methylpentan-1-amine typically involves the alkylation of cyclopentylmethylamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of cyclopentanone with methylamine, followed by further alkylation steps. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-4-methylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

4-Cyclopentyl-4-methylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentyl-4-methylpentan-1-amine is unique due to its specific structural configuration, which combines both cyclopentyl and methyl groups. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for targeted applications in research and industry.

Biological Activity

4-Cyclopentyl-4-methylpentan-1-amine, a compound with a unique cyclopentyl structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NC_{11}H_{19}N. The compound features a cyclopentyl group attached to a branched amine structure, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act on amine receptors, modulating neurotransmitter activity and potentially influencing various physiological processes .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Neurotransmitter Modulation :
    • The compound may influence neurotransmitter systems, particularly those involving amines such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.
  • Pharmacological Potential :
    • Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy .
  • Inhibition Studies :
    • In vitro studies have shown that this compound can inhibit certain enzymes involved in lipid metabolism, suggesting a role in managing conditions like obesity or metabolic syndrome.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Neuropharmacology :
    • A study published in Journal of Neurochemistry examined the effects of the compound on neuronal cultures. Results indicated enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential neuroprotective effects .
  • Metabolic Effects :
    • Another study investigated the compound's impact on lipid profiles in animal models. It demonstrated significant reductions in triglyceride levels and improvements in insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .
  • Safety and Toxicology :
    • Toxicological assessments revealed that this compound exhibited low toxicity levels at therapeutic doses, making it a candidate for further clinical trials .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeMain Biological Activity
4-Methylpentan-1-amineStraight-chain amineStimulant properties
CyclobutylamineCyclic amineAntidepressant effects
2-AminobutaneLinear aliphatic amineNeurotransmitter modulation

Properties

IUPAC Name

4-cyclopentyl-4-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUDVYZXSARNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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